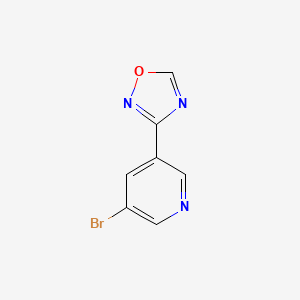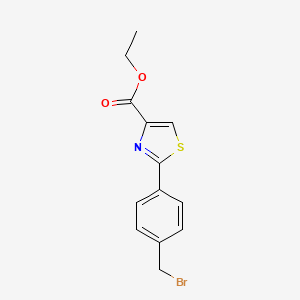![molecular formula C17H22N2O2S B13984112 N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide CAS No. 209917-53-3](/img/structure/B13984112.png)
N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide is a complex organic compound with a unique structure that includes a biphenyl core, a sulfonamide group, and a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps, starting from commercially available biphenyl derivatives. The key steps include:
Nitration: Introduction of a nitro group to the biphenyl core.
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonamide group.
Alkylation: Addition of the tert-butyl group.
Each step requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric and sulfuric acids, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfone derivatives, while reduction of the nitro group yields aniline derivatives.
Aplicaciones Científicas De Investigación
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the biphenyl core can engage in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide
- N-(1,1-Dimethylethyl)-4’-(amino)[1,1’-biphenyl]-2-sulfonamide
- N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-carboxamide
Uniqueness
N-(1,1-Dimethylethyl)-4’-(methylamino)[1,1’-biphenyl]-2-sulfonamide is unique due to the presence of both the sulfonamide and tert-butyl groups, which confer specific chemical properties and biological activities. The sulfonamide group is known for its ability to form strong hydrogen bonds, making it a valuable pharmacophore in drug design. The tert-butyl group provides steric hindrance, which can enhance the compound’s selectivity and stability.
Propiedades
Número CAS |
209917-53-3 |
|---|---|
Fórmula molecular |
C17H22N2O2S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-tert-butyl-2-[4-(methylamino)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)19-22(20,21)16-8-6-5-7-15(16)13-9-11-14(18-4)12-10-13/h5-12,18-19H,1-4H3 |
Clave InChI |
DURCOHIBRCVFID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)


![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)






